Ethyl 3-[(2-thienylmethyl)amino]propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(thiophen-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKMQHTMQHBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269932 | |
| Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-68-5 | |
| Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)-β-alanine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Thiophene Containing Chemical Scaffolds
The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. rsc.orgnih.gov It is considered a "privileged pharmacophore" due to its presence in numerous approved drugs and its versatile biological activities. rsc.orgnih.gov The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties, which allows it to mimic the phenyl group in interactions with biological targets. researchgate.net However, the presence of the sulfur heteroatom imparts unique characteristics, including altered metabolic profiles, improved solubility, and the ability to form distinct interactions with receptors. nih.gov
Thiophene derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. nih.govresearchgate.net Its structural versatility allows for extensive functionalization, enabling chemists to fine-tune the properties of thiophene-containing molecules to enhance potency and selectivity for specific biological targets. researchgate.net Well-known drugs containing a thiophene ring include the antiplatelet agent ticlopidine, the anti-inflammatory drug tiaprofenic acid, and the antipsychotic olanzapine. nih.gov The inclusion of the 2-thienylmethyl group in Ethyl 3-[(2-thienylmethyl)amino]propanoate positions the compound within this important class of scaffolds, suggesting its potential as a building block for new therapeutic agents. bohrium.com
| Examples of FDA-Approved Thiophene-Containing Drugs | Therapeutic Class |
| Ticlopidine | Antiplatelet |
| Olanzapine | Antipsychotic |
| Suprofen | Anti-inflammatory |
| Sertaconazole | Antifungal |
| Zileuton | Anti-asthmatic |
Significance of Beta Amino Esters in Organic Synthesis and Chemical Biology Research
The β-amino ester is a crucial structural motif in organic chemistry, serving as a versatile building block for the synthesis of more complex molecules, particularly β-amino acids and β-lactams (a core component of penicillin and related antibiotics). researchgate.netorganic-chemistry.orgmdpi.com These compounds are characterized by an amino group and an ester group separated by two carbon atoms. The asymmetric synthesis of β-amino ester derivatives is a significant focus of research, as the stereochemistry of these molecules is often critical to their biological function. researchgate.net
In the field of chemical biology and materials science, polymers derived from β-amino esters, known as poly(β-amino esters) (PBAEs), have gained substantial attention. nih.govresolvemass.ca PBAEs are a class of biodegradable and pH-responsive polymers synthesized through the Michael addition of an amine to a diacrylate. nih.govresolvemass.ca Their key features include:
Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, breaking down into non-toxic, small-molecule byproducts. resolvemass.ca
pH-Responsiveness: The amine groups in the backbone become protonated in acidic environments, leading to a positive charge. This property is particularly useful for drug and gene delivery applications, as it can facilitate escape from acidic endosomes within cells. resolvemass.ca
Tunability: The properties of PBAEs can be easily modified by changing the amine and diacrylate monomers used in their synthesis, allowing for the creation of a large library of polymers with varied characteristics. frontiersin.org
Due to these properties, PBAEs are extensively investigated as non-viral vectors for gene therapy and as carriers for targeted drug delivery. resolvemass.canih.gov The β-amino ester structure within Ethyl 3-[(2-thienylmethyl)amino]propanoate makes it a potential monomer or building block for creating such functional polymers or other biologically relevant molecules.
Overview of the Propanoate Ester Moiety in Compound Design
Conventional Synthetic Routes to Beta-Amino Esters
Conventional methods for the synthesis of β-amino esters have been well-established and are widely employed in both academic and industrial settings. These routes are valued for their reliability and the accessibility of starting materials.
Michael Addition Reactions of Amines to Acrylates
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and atom-economical methods for the synthesis of β-amino esters. organic-chemistry.org The synthesis of Ethyl 3-[(2-thienylmethyl)amino]propanoate can be readily achieved through the Michael addition of 2-thienylmethylamine to ethyl acrylate (B77674).
This reaction is typically carried out by reacting the amine with the acrylate, often in a suitable solvent and sometimes in the presence of a catalyst to facilitate the addition. The reaction can often proceed without a catalyst, but catalysts can improve reaction rates and yields. researchgate.net A variety of catalysts, including Lewis acids, Brønsted acids, and bases, have been shown to be effective. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, significantly reducing reaction times and improving yields. nih.gov
For the synthesis of this compound, the reaction would proceed as follows:
Scheme 1: Michael addition of 2-thienylmethylamine to ethyl acrylate.
The reaction conditions for the Michael addition can be optimized by varying the solvent, temperature, and catalyst. Below is a table summarizing typical conditions for the aza-Michael addition of amines to acrylates.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | Methanol (B129727) | Reflux | 9 days | 74 | nih.gov |
| LiClO4 | Solvent-free | Room Temp | 2-3 days | High | researchgate.net |
| Acidic Alumina | Solvent-free | - | - | High | researchgate.net |
| Microwave | Methanol | 150 | 3 hours | 83-98 | nih.gov |
Reductive Amination Approaches
Reductive amination is a powerful method for the formation of C-N bonds and can be adapted for the synthesis of β-amino esters. This approach typically involves the reaction of a β-keto ester with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an enamine or imine intermediate, which is then reduced in situ to the corresponding β-amino ester.
For the synthesis of this compound via this route, one would start with a suitable β-keto ester and 2-thienylmethylamine. However, a more direct approach would involve the reductive amination of a β-aldehyde ester, though these are often less stable. A common precursor is ethyl 3-oxopropanoate (B1240783), which can react with 2-thienylmethylamine to form an enamine intermediate, followed by reduction.
Scheme 2: Reductive amination for the synthesis of this compound.
Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common due to their mild nature and selectivity.
Multi-step Synthesis Strategies Incorporating Thiophene (B33073) Building Blocks
In cases where the direct Michael addition or reductive amination is not feasible or provides low yields, multi-step synthetic sequences can be employed. These strategies often involve the use of thiophene-containing building blocks that are elaborated to the final β-amino ester.
One such strategy could begin with thiophene-2-carboxaldehyde. This aldehyde can be subjected to a Knoevenagel condensation with a malonic ester, followed by reduction of the resulting double bond and subsequent functional group manipulations to introduce the amino and ester functionalities.
Another approach involves the synthesis of novel thienyl and bithienyl amino acids through a multicomponent Ugi reaction. This reaction brings together a heterocyclic aldehyde, an amine, an acid, and an isocyanide to rapidly build molecular complexity. researchgate.net While this produces α-amino acids, modifications of this methodology could potentially be adapted for β-amino acid synthesis.
Advanced Synthetic Protocols and Catalytic Approaches
Recent advances in organic synthesis have led to the development of more efficient and elegant methods for the construction of β-amino esters. These protocols often offer advantages in terms of atom economy, step economy, and stereocontrol.
Tandem Reactions and One-Pot Synthesis of Beta-Amino Esters
Tandem reactions, where multiple bond-forming events occur in a single operational step, provide a powerful strategy for the rapid synthesis of complex molecules from simple precursors. For the synthesis of β-amino esters, a tandem reaction could involve the formation of an intermediate that then undergoes a subsequent transformation in the same pot.
For instance, a tandem Knoevenagel condensation/alkylidene reduction has been used for the synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546). lookchem.comnih.gov This approach could be adapted for thiophene-containing analogues. A tandem β-enamino ester formation and cyclization catalyzed by InBr₃ has also been reported for the synthesis of β-(N-indolyl)-α,β-unsaturated esters. nih.gov
One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel without isolation of intermediates, are also highly desirable for their efficiency. The synthesis of poly(β-amino ester)s, for example, is often carried out as a one-pot reaction between a diacrylate and an amine. researchgate.netnih.gov
Application of Lewis Acid Catalysis in Aminopropanoate Synthesis
Lewis acids play a crucial role in modern organic synthesis by activating substrates towards nucleophilic attack. In the context of β-amino ester synthesis, Lewis acids can catalyze the Michael addition of amines to acrylates by coordinating to the carbonyl oxygen of the acrylate, thereby increasing its electrophilicity.
A variety of Lewis acids have been shown to be effective for this transformation, including stannous chloride, which can also act as a reducing agent in tandem reactions. lookchem.comnih.gov For example, the synthesis of ethyl 3-(3-aminophenyl)propanoate utilized stannous chloride as both a reducing agent for a nitro group and a Lewis acid to promote the esterification of a carboxylic acid. lookchem.comnih.gov
The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. Below is a table summarizing the use of different Lewis acids in reactions relevant to β-amino ester synthesis.
| Lewis Acid | Reaction Type | Substrates | Solvent | Yield (%) | Reference |
| InBr₃ | Tandem enamino ester formation/cyclization | β-keto esters, o-alkynyl anilines | - | - | nih.gov |
| SnCl₂ | Reduction and Esterification | 3-(3-nitrophenyl)propanoic acid | Ethanol | - | lookchem.comnih.gov |
| TiCl₄ | Amination | Allyl Bromides | Dichloromethane | - | researchgate.net |
| Yb(OTf)₃ | Michael Addition | Amines, Acrylates | - | - | organic-chemistry.org |
Automated Synthesis and Flow Chemistry Techniques in Beta-Amino Ester Production
The production of beta-amino esters has been significantly enhanced by the adoption of automated synthesis and continuous-flow chemistry techniques. mdpi.com These methods offer substantial advantages over traditional batch processing, including improved reaction efficiency, enhanced safety, and greater scalability. mdpi.compolimi.it
Continuous-flow microreactors, characterized by their high surface-to-volume ratio, facilitate superior heat exchange and efficient mixing, which has made them a popular alternative to conventional batch synthesis. mdpi.com In the context of beta-amino ester synthesis, flow chemistry enables rapid conversion and can significantly shorten reaction times. mdpi.com For instance, the enzymatic Michael addition of an amine to an acrylate to form a β-amino acid ester can achieve a high yield in as little as 30 minutes in a continuous-flow microreactor, whereas the same reaction in a batch bioreactor may take up to 24 hours to reach a comparable yield. mdpi.com
This acceleration is a key advantage, allowing for the rapid synthesis of active pharmaceutical ingredients (APIs) by integrating multiple reaction and purification steps into a single, streamlined cascade. polimi.it Automated flow systems can perform hundreds of consecutive reactions, making it possible to complete the elongation of complex molecular chains in a matter of hours. pentelutelabmit.com This technology has been successfully applied to create β-amino acid derivatives through various reactions, including the Arndt–Eistert homologation and aza-Michael additions. nih.govrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system minimizes the formation of by-products and allows for the safe handling of potentially unstable intermediates. mdpi.comnih.gov
| Parameter | Continuous-Flow Microreactor | Conventional Batch Bioreactor |
|---|---|---|
| Reaction Time | 30 minutes | 24 hours |
| Process Control | High (precise control of temperature, mixing, and residence time) | Lower (potential for temperature/concentration gradients) |
| Efficiency | Improved due to better heat and mass transfer | Standard |
| Scalability | Simplified by operating the system for longer durations | Requires larger vessels and can be complex |
Green Chemistry Principles in the Synthesis of Thiophene-Containing Aminopropanoates
A primary focus of green chemistry is to minimize or replace traditional volatile organic solvents. nih.gov For the synthesis of thiophene derivatives, several solvent-free approaches have been developed. nih.govrsc.org These include mechanochemical methods, such as high-speed ball milling, which can be a quick, scalable, and solvent-free alternative to solution-based polymerization. nih.govresearchgate.net One-pot reactions conducted at elevated temperatures without any solvent have also proven effective for producing substituted thiophenes. nih.gov
When a solvent is necessary, green alternatives are preferred.
Aqueous Media: Water is a highly desirable green solvent for its safety and environmental compatibility. researchgate.net Multicomponent reactions (MCRs) for thiophene synthesis have been successfully devised to proceed in an aqueous solution. nih.gov Furthermore, the polymerization of beta-amino acids can be effectively carried out in aqueous media, demonstrating its utility for forming the aminopropanoate backbone. nih.gov
Ionic Liquids (ILs): ILs are salts with low melting points that are considered green solvents due to their negligible vapor pressure, low flammability, and ability to dissolve a wide range of substances. mdpi.com Synthetic routes for thiophene derivatives have been developed using imidazolium (B1220033) ionic liquids. rsc.org A newer, even greener alternative is the use of deep eutectic solvents. rsc.org ILs derived from natural sources like amino acids are also of particular interest due to their biocompatibility and origin from renewable resources. mdpi.comresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields. mdpi.comnih.gov
This technique has been successfully applied to the synthesis of various thiophene-containing heterocycles. For example, the synthesis of α-aminophosphonic acids containing a thiophene ring was achieved in 3-8 minutes with yields between 87% and 97% using microwave irradiation under solvent-free and catalyst-free conditions. nih.gov Similarly, 3-aminobenzo[b]thiophenes and 2-amino-thiophene-3-carboxylic derivatives have been rapidly synthesized in high yields using microwave assistance, often under solvent-free conditions. rsc.orgresearchgate.net
| Synthesis Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis of Thiophene-containing α-aminophosphonic acids | 3-8 minutes | 86.95-96.98% | Solvent-free, catalyst-free | nih.gov |
| Conventional Heating | Several hours (typical) | Often lower than MW | Requires bulk solvent heating | mdpi.com |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.comwordpress.com Synthetic methods should be designed to maximize atom economy, thereby minimizing the generation of waste byproducts. yale.eduwikipedia.org A reaction with a high atom economy is more sustainable and efficient. wjpps.com
In the synthesis of thiophene derivatives, several strategies are employed to improve atom economy and reduce waste:
Catalytic Cyclization Reactions: The use of catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and recycled. nih.gov Metal-catalyzed heterocyclization and carbocyclization reactions are powerful, atom-economical methods for synthesizing substituted thiophenes from acyclic substrates. nih.gov
Transition-Metal-Free Approaches: Designing syntheses that avoid heavy metals contributes to less hazardous chemical processes. An atom-economical, transition-metal-free synthesis of thiophenes has been developed using buta-1-enes and potassium sulfide. nih.govorganic-chemistry.org
By focusing on synthetic routes that maximize the incorporation of all starting materials into the final product, chemists can significantly reduce the environmental impact and improve the economic viability of producing compounds like this compound. wjpps.comprimescholars.com
Reactions Involving the Ester Functional Group (e.g., Hydrolysis, Transesterification)
The ester group in this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-[(2-thienylmethyl)amino]propanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, in an aqueous solution. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is generally used. chemguide.co.uk
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt. chemguide.co.uk This reaction is commonly performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The resulting carboxylate can then be protonated by the addition of a strong acid to afford the free carboxylic acid. chemguide.co.uk
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reaction with methanol can produce mthis compound. This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. researchgate.net
Table 1: Representative Reactions of the Ester Group
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 3-[(2-thienylmethyl)amino]propanoic acid | High |
| Base-Mediated Hydrolysis | NaOH (aq), heat; then H₃O⁺ | 3-[(2-thienylmethyl)amino]propanoic acid | High |
| Transesterification | CH₃OH, H⁺ or CH₃O⁻ catalyst, heat | Mthis compound | Moderate to High |
Reactions Involving the Secondary Amine Functional Group (e.g., Alkylation, Acylation, Amidation)
The secondary amine in the molecule is a nucleophilic center and can readily undergo alkylation and acylation reactions.
Alkylation: N-alkylation of the secondary amine introduces an additional alkyl group, yielding a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. While the N-alkylation of 2-aminothiophenes can be challenging, methodologies have been developed using conditions such as cesium carbonate and tetrabutylammonium (B224687) iodide in DMF for related systems. psu.edu
Acylation: The secondary amine can be acylated to form an amide. This is typically accomplished by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a non-nucleophilic scavenger. For example, reaction with acetyl chloride would yield Ethyl 3-[acetyl(2-thienylmethyl)amino]propanoate.
Amidation: While the term amidation is often used interchangeably with acylation, it can also refer to the formation of an amide bond through coupling with a carboxylic acid, typically mediated by a coupling agent.
Table 2: Representative Reactions of the Secondary Amine Group
| Reaction | Reagents and Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| N-Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | Ethyl 3-[alkyl(2-thienylmethyl)amino]propanoate | Moderate |
| N-Acylation | Acyl chloride or anhydride (e.g., (CH₃CO)₂O), Base | Ethyl 3-[acyl(2-thienylmethyl)amino]propanoate | High |
Transformations of the Thiophene Moiety (e.g., Electrophilic Aromatic Substitution, Metalation)
The thiophene ring is an electron-rich aromatic system and is prone to electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, with a preference for substitution at the C5 position (the other position adjacent to the sulfur atom) when the C2 position is substituted. google.com
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring, typically at the C5 position. It is carried out using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride. google.comasianpubs.org The product would be an ethyl 3-[((5-acyl)-2-thienyl)methylamino]propanoate.
Vilsmeier-Haack Reaction: This reaction is a method for formylating electron-rich aromatic rings. Using a Vilsmeier reagent, generated from a substituted amide (like dimethylformamide) and phosphorus oxychloride, a formyl group can be introduced onto the thiophene ring, likely at the C5 position. wikipedia.orgrsc.org
Metalation: The hydrogen atoms on the thiophene ring can be abstracted by strong bases to form organometallic intermediates. Deprotonation typically occurs at the most acidic proton, which is often the one at the C5 position. The resulting thienyllithium or thienylmagnesium species can then react with various electrophiles to introduce a wide range of substituents.
Table 3: Representative Reactions of the Thiophene Moiety
| Reaction | Reagents and Conditions | Product | Position of Substitution |
|---|---|---|---|
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-[((5-acyl)-2-thienyl)methylamino]propanoate | C5 |
| Vilsmeier-Haack Reaction | POCl₃, DMF; then H₂O | Ethyl 3-[((5-formyl)-2-thienyl)methylamino]propanoate | C5 |
| Metalation/Alkylation | 1. n-BuLi; 2. R-X | Ethyl 3-[((5-alkyl)-2-thienyl)methylamino]propanoate | C5 |
Cyclization and Ring-Forming Reactions Utilizing the Aminopropanoate Scaffold
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Dieckmann Condensation: If the secondary amine is first acylated with a group containing an ester, the resulting diester could potentially undergo an intramolecular Claisen condensation (Dieckmann condensation) to form a cyclic β-keto ester. masterorganicchemistry.comyoutube.com The feasibility of this reaction would depend on the length of the acyl chain to allow for the formation of a stable 5- or 6-membered ring.
Lactam Formation: After hydrolysis of the ethyl ester to the corresponding carboxylic acid, intramolecular amide bond formation can lead to the formation of a lactam. This cyclization is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive derivative.
Pictet-Spengler type Reactions: While a classical Pictet-Spengler reaction involves an activated aromatic ring and a β-arylethylamine, analogous cyclizations can be envisioned. For instance, acylation of the thiophene ring with a suitable electrophile could be followed by an intramolecular cyclization involving the secondary amine.
Thienopyridine Synthesis: The aminopropanoate scaffold is a key precursor for the synthesis of thienopyridines, which are of interest in medicinal chemistry. nih.govresearchgate.net For example, acylation of the secondary amine followed by an intramolecular cyclization onto the thiophene ring can lead to the formation of thieno[3,2-b]pyridinone derivatives. The specific isomer formed would depend on the reaction conditions and the nature of the substituents. researchgate.net
Table 4: Potential Cyclization Reactions
| Reaction Type | Key Intermediate | Product Class |
|---|---|---|
| Dieckmann Condensation | N-acylated diester | Cyclic β-keto ester |
| Lactamization | 3-[(2-thienylmethyl)amino]propanoic acid | Lactam |
| Intramolecular Cyclization | N-acylated derivative | Thienopyridinone |
Advanced Spectroscopic and Analytical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 3-[(2-thienylmethyl)amino]propanoate. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
¹H NMR Spectroscopy is utilized to identify the number of distinct proton environments and their neighboring protons. The spectrum is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), two methylene groups of the propanoate chain (appearing as triplets), the methylene bridge connecting the thiophene (B33073) ring to the nitrogen (a singlet), and the three protons of the thiophene ring, which would present as distinct multiplets. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. The spectrum would be expected to display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the various methylene carbons, and the methyl carbon of the ethyl group. The chemical shifts of the thiophene carbons would be characteristic of a 2-substituted thiophene ring.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the adjacent methylene groups of the propanoate chain. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | H-5 (thiophene) |
| ~6.95 | dd | 1H | H-3 (thiophene) |
| ~6.90 | m | 1H | H-4 (thiophene) |
| ~4.10 | q | 2H | -O-CH₂-CH₃ |
| ~3.90 | s | 2H | Thiophene-CH₂-N |
| ~2.90 | t | 2H | -N-CH₂-CH₂- |
| ~2.50 | t | 2H | -CH₂-C(O)O- |
| ~1.20 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (ester) |
| ~142.0 | C-2 (thiophene) |
| ~127.0 | C-5 (thiophene) |
| ~125.5 | C-3 (thiophene) |
| ~124.5 | C-4 (thiophene) |
| ~60.5 | -O-CH₂-CH₃ |
| ~50.0 | Thiophene-CH₂-N |
| ~46.0 | -N-CH₂-CH₂- |
| ~35.0 | -CH₂-C(O)O- |
| ~14.0 | -O-CH₂-CH₃ |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would provide further structural information. Key expected fragments would arise from the cleavage of the ester group, the loss of the ethyl group, and the characteristic fragmentation of the thienylmethyl moiety. The most stable fragment, often the base peak, would likely be the thienylmethyl cation.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 227 | [M]⁺ (Molecular Ion) |
| 182 | [M - OCH₂CH₃]⁺ |
| 154 | [M - COOCH₂CH₃]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit several key absorption bands.
A strong, sharp absorption band around 1735 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration. The C-O stretching vibrations of the ester group would likely appear in the region of 1250-1100 cm⁻¹. The N-H stretching vibration of the secondary amine would be expected to show a moderate absorption band around 3300-3400 cm⁻¹. Additionally, characteristic bands for the C-H stretching of the thiophene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3350 | Medium | N-H Stretch (secondary amine) |
| ~3100 | Medium | C-H Stretch (thiophene) |
| ~2950 | Medium-Strong | C-H Stretch (aliphatic) |
| ~1735 | Strong | C=O Stretch (ester) |
| ~1200 | Strong | C-O Stretch (ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The thiophene ring in this compound acts as a chromophore.
The UV-Vis spectrum, typically recorded in a solvent such as ethanol or acetonitrile, would be expected to show absorption maxima (λmax) characteristic of the π → π* electronic transitions within the thiophene ring. These transitions are typically observed in the range of 230-260 nm for simple thiophene derivatives. The presence of the amino and ester groups may cause a slight shift in the absorption maximum.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) would be a suitable method for purity determination. A mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of an acid like formic acid to improve peak shape, would likely provide good separation. Detection would typically be performed using a UV detector set at the λmax determined by UV-Vis spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the compound but also provide molecular weight information for the main peak and any impurities present.
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. This would be an advantageous technique for high-throughput analysis or for the separation of closely related impurities.
Theoretical and Computational Chemistry Investigations
Molecular Modeling for Conformational Analysis and Geometrical Optimization
Molecular modeling is a foundational computational technique used to predict the three-dimensional structure of a molecule and identify its most stable conformations. For a flexible molecule like Ethyl 3-[(2-thienylmethyl)amino]propanoate, which possesses several rotatable single bonds, conformational analysis is crucial for understanding its physical and biological properties. The process involves exploring the molecule's potential energy surface to locate low-energy conformers.
The geometrical optimization of this compound would typically be performed using molecular mechanics (MM) force fields or, for higher accuracy, quantum mechanics (QM) methods such as Density Functional Theory (DFT). nih.govacs.org The optimization process systematically alters the geometry (bond lengths, bond angles, and dihedral angles) to find the arrangement with the lowest steric energy. For flexible molecules, this often involves grid searches or Langevin dynamics simulations to explore the conformational space thoroughly. acs.org
Studies on similar flexible ester compounds show that multiple conformations can exist within a few kcal/mol of the global minimum energy structure. acs.org For this compound, key dihedral angles, such as those around the C-N bond and the bonds of the ethyl propanoate chain, would be systematically rotated to identify stable anti and gauche forms. The resulting optimized geometry provides essential data on bond lengths and angles, which are fundamental for subsequent quantum chemical calculations and docking studies.
Illustrative Data Table: Predicted Geometrical Parameters This table shows the kind of data that would be obtained from a geometrical optimization study.
| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-31G*) |
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Length | C-S (thiophene) | 1.72 Å |
| Bond Length | C-N (amine) | 1.46 Å |
| Bond Angle | O=C-O (ester) | 124.5° |
| Bond Angle | C-S-C (thiophene) | 92.2° |
| Bond Angle | C-N-C | 112.8° |
| Dihedral Angle | C-C-N-C | ~180° (anti) or ~60° (gauche) |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. mdpi.comubc.ca For this compound, these calculations can elucidate its reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Reactivity: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding a molecule's chemical reactivity. The HOMO energy level indicates the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, making it a likely site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.net
Calculations can also yield various molecular descriptors that quantify reactivity, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov These parameters are invaluable for predicting how the molecule will behave in different chemical environments.
Spectroscopic Properties: DFT calculations are widely used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com By calculating vibrational frequencies, a theoretical FT-IR spectrum can be generated and compared with experimental data to confirm the molecular structure. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate 1H and 13C NMR chemical shifts, which are crucial for structural elucidation. nih.gov The strong correlation between calculated and experimental spectra for many thiophene derivatives validates the accuracy of these computational methods. mdpi.comresearchgate.net
Illustrative Data Table: Calculated Electronic and Spectroscopic Properties This table provides examples of the electronic and spectroscopic data that would result from quantum chemical calculations.
| Property | Parameter | Predicted Value (DFT B3LYP/6-311++G(d,p)) |
| Electronic Energy | HOMO Energy | -6.25 eV |
| Electronic Energy | LUMO Energy | -0.89 eV |
| Electronic Energy | HOMO-LUMO Gap (ΔE) | 5.36 eV |
| Reactivity Descriptor | Chemical Hardness (η) | 2.68 eV |
| Reactivity Descriptor | Electrophilicity Index (ω) | 1.54 eV |
| Spectroscopic Data | Key IR Frequency (C=O stretch) | 1735 cm⁻¹ |
| Spectroscopic Data | ¹H NMR Shift (Thiophene H) | δ 6.9 - 7.4 ppm |
| Spectroscopic Data | ¹³C NMR Shift (C=O) | δ 172.5 ppm |
Molecular Docking and Ligand-Target Interaction Modeling in In Vitro Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions. frontiersin.org
For this compound, a molecular docking study would begin with the identification of a relevant protein target, for instance, an enzyme or receptor implicated in a disease pathway where thiophene-containing molecules have shown activity, such as cyclooxygenases (COX), lipoxygenases (LOX), or various kinases. nih.govnih.gov The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms and assigning charges.
The docking algorithm then samples a large number of possible conformations of the ligand within the active site of the protein, scoring each pose based on a force field that evaluates steric and electrostatic interactions. The results are ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov
The analysis of the best-docked poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com For this compound, the thiophene ring could engage in hydrophobic or π-cationic interactions, while the ester and secondary amine groups are potential hydrogen bond donors and acceptors. nih.govmdpi.com These insights are crucial for explaining the molecule's biological activity and for guiding the rational design of more potent analogs. mdpi.com
Illustrative Data Table: Hypothetical Molecular Docking Results This table illustrates the type of results obtained from a molecular docking study against a hypothetical enzyme target.
| Parameter | Result |
| Target Protein | Cyclooxygenase-2 (COX-2) |
| Docking Score (Binding Energy) | -8.5 kcal/mol |
| Key Interacting Residues | Arg120, Tyr355, Ser530 |
| Type of Interaction | Hydrogen bond with Ser530 (ester carbonyl) |
| Type of Interaction | Hydrophobic interaction with Tyr355 (thiophene ring) |
| Type of Interaction | Electrostatic interaction with Arg120 (amine group) |
Molecular Dynamics Simulations for Dynamic Behavior and Binding Pathway Analysis
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.govmdpi.com MD simulations are used to assess the stability of a docked complex, explore conformational changes, and analyze the pathways of ligand binding and unbinding. nih.gov
Starting from the best-docked pose of the this compound-protein complex, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The simulation calculates the forces between atoms and uses these to predict their motion, providing a trajectory of the complex's behavior in a simulated physiological environment (e.g., in water at 300 K). mdpi.com
Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD suggests a stable binding mode. nih.gov The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding. nih.gov Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com
Advanced MD techniques, such as accelerated MD or metadynamics, can be used to explore the entire binding or unbinding pathway of a ligand. nih.govunimib.it This can reveal transient intermediate states and the key interactions that guide the ligand into the active site, providing a comprehensive understanding of the binding mechanism at an atomistic level. nih.gov
Illustrative Data Table: Representative Molecular Dynamics Simulation Output This table shows typical parameters analyzed from an MD simulation trajectory.
| Analysis Metric | Description | Representative Finding |
| RMSD of Ligand | Measures the deviation of the ligand's position from the initial docked pose over time. | Stable trajectory with an average RMSD of 1.5 Å, indicating stable binding. |
| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues. | High RMSF in a loop region near the active site, suggesting flexibility that may accommodate the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | A key hydrogen bond with Ser530 is maintained for >85% of the simulation time. |
| MM/PBSA Binding Free Energy | Calculation of the free energy of binding from simulation snapshots. | ΔG_bind = -35.2 ± 3.5 kcal/mol, confirming strong binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies Based on In Vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
To develop a QSAR model for a series of thiophene derivatives including this compound, a dataset of compounds with measured in vitro biological activity (e.g., IC50 values against a specific enzyme) is required. For each compound in the series, a set of numerical parameters, known as molecular descriptors, is calculated. acs.org These descriptors can encode various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometric descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges. nih.gov
Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like neural networks, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govacs.org
The resulting QSAR model is rigorously validated using techniques like leave-one-out cross-validation and by testing its predictive power on an external set of compounds not used in model generation. A successful QSAR model can highlight the key molecular properties that govern biological activity. For example, a study on thiophene analogs found that electronic properties like the energy of the LUMO and dipole moment played a dominant role in modulating anti-inflammatory activity. nih.gov Such insights are invaluable for the lead optimization phase of drug discovery.
Illustrative Data Table: Example QSAR Equation and Descriptors This table presents a hypothetical QSAR model for a series of anti-inflammatory thiophene derivatives.
| Component | Description |
| Dependent Variable | log(1/IC50) |
| Independent Variables (Descriptors) | ELUMO (Energy of LUMO), Dipole Moment (μ), LogP (Lipophilicity) |
| Hypothetical QSAR Equation | log(1/IC50) = 0.85 * (ELUMO) - 0.42 * (μ) + 0.21 * (LogP) + 1.57 |
| Statistical Parameters | n = 30, R² = 0.88, Q² = 0.75 |
| Interpretation | The equation suggests that lower LUMO energy, lower dipole moment, and higher lipophilicity are correlated with increased biological activity in this hypothetical series. |
Structure Activity Relationship Sar Studies on Thiophene Containing Aminopropanoate Scaffolds
Systematic Investigation of Thiophene (B33073) Substituent Effects on Molecular Interactions in In Vitro Systems
The thiophene ring is a privileged scaffold in drug discovery, often serving as a bioisosteric replacement for a phenyl ring to enhance physicochemical properties and binding affinity. nih.gov Systematic modifications of substituents on the thiophene ring of aminopropanoate derivatives can profoundly impact their interaction with biological targets. The position, size, and electronic properties of these substituents dictate the molecule's ability to fit into a binding pocket and form key interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Research on various thiophene-based compounds has shown that specific substitution patterns are frequently associated with enhanced biological activity. For instance, the introduction of small, electron-withdrawing groups like halogens (e.g., Cl, F) or electron-donating groups like methyl or methoxy (B1213986) at positions C3, C4, or C5 of the thiophene ring can modulate the electronic distribution of the entire molecule. nih.gov This alteration can influence the pKa of the amine group or the hydrogen-bonding capacity of the thiophene sulfur atom, thereby affecting target recognition. In many studies, the presence of groups like methyl, methoxy, or chlorine on aromatic rings connected to a core structure has been crucial for activity. nih.gov
The following table summarizes the predicted effects of various substituents on the thiophene ring of a hypothetical aminopropanoate scaffold, based on general principles observed in SAR studies of related heterocyclic compounds.
| Substituent at C5-Position | Electronic Effect | Potential Impact on Molecular Interaction | Predicted Relative Binding Affinity |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline hydrophobic and potential π-stacking interactions. | Baseline |
| -CH₃ (Methyl) | Electron-donating | Increases lipophilicity, potentially enhancing hydrophobic interactions. | Moderate Increase |
| -Cl (Chloro) | Electron-withdrawing, Halogen bonding | Can form specific halogen bonds and alter electrostatic potential. | Significant Increase |
| -OCH₃ (Methoxy) | Electron-donating | Can act as a hydrogen bond acceptor, potentially adding a key interaction point. | Moderate to Significant Increase |
| -NO₂ (Nitro) | Strongly Electron-withdrawing | Drastically alters electronics; may introduce unfavorable steric or electronic effects. | Decrease |
Exploration of the Propanoate Ester Linker's Role in Modulating Molecular Recognition
Studies on related molecules have emphasized the importance of polar linkers, such as amides or esters, for recognition by biological transporters and receptors. nih.gov The carbonyl oxygen of the ester is a potent hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chain of an amino acid like asparagine or serine) in a protein's active site. The ethyl group of the ester can also contribute to binding through hydrophobic interactions. Altering the nature of the ester, for example, by changing the alkyl group from ethyl to isopropyl or tert-butyl, can probe the steric tolerance of the binding pocket.
The table below illustrates how modifications to the ester linker could modulate molecular recognition, based on findings from analogous compound series. nih.govmdpi.com
| Linker Modification | Structural Change | Hypothesized Effect on Molecular Recognition |
|---|---|---|
| Ethyl Ester (Reference) | -COOCH₂CH₃ | Provides a hydrogen bond acceptor (carbonyl) and moderate hydrophobic interactions. |
| Methyl Ester | -COOCH₃ | Reduces steric bulk, potentially allowing a better fit in a sterically hindered pocket. |
| Isopropyl Ester | -COOCH(CH₃)₂ | Increases steric bulk, which could enhance hydrophobic interactions or cause a steric clash. |
| Carboxylic Acid | -COOH | Introduces a hydrogen bond donor (-OH) and a charged carboxylate group (at physiological pH), enabling strong ionic interactions. |
| Amide | -CONH₂ | Replaces the ester oxygen with a nitrogen, adding a hydrogen bond donor group (-NH₂) and altering electronic properties. |
Influence of the Amine Moiety and Alkyl Chain Length on Conformational Preferences and Binding Affinity
The amine moiety in the aminopropanoate scaffold is a key functional group, typically serving as a primary point of interaction through hydrogen bonding or ionic interactions. In Ethyl 3-[(2-thienylmethyl)amino]propanoate, the secondary amine can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). At physiological pH, this amine can be protonated to form a positively charged ammonium (B1175870) ion, enabling a strong electrostatic (ionic) interaction with a negatively charged amino acid residue, such as aspartate or glutamate, in a binding site.
Modification of the amine, for instance, by methylation to a tertiary amine, removes the hydrogen bond donating capability but can alter basicity and lipophilicity, which may in turn affect binding affinity. researchgate.net The length of the alkyl chain separating the amine from the thiophene ring also plays a crucial role. The ethylene (B1197577) bridge in the propanoate structure provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of the binding site. Shortening or lengthening this chain can misalign the key interacting groups (thiophene and amine), leading to a significant loss of affinity. SAR studies on similar structures have shown that even a small change in chain length can have a dramatic effect on biological activity. nih.gov
The following table outlines the expected influence of modifications to the amine and alkyl chain on binding characteristics.
| Modification | Structural Feature | Predicted Impact on Binding Affinity | Rationale |
|---|---|---|---|
| Secondary Amine (Reference) | -NH- | Baseline | Acts as H-bond donor and acceptor; can be protonated for ionic interactions. |
| Tertiary Amine | -N(CH₃)- | Likely Decrease | Loses H-bond donor capability; steric bulk may be unfavorable. researchgate.net |
| Primary Amine | -NH₂ (on a different scaffold position) | Variable | Increases H-bond donor capacity but alters overall structure. |
| Shortened Alkyl Chain (Ethanoate) | -CH₂- | Significant Decrease | Reduces flexibility and may improperly position the amine and ester groups for optimal interaction. |
| Lengthened Alkyl Chain (Butanoate) | -(CH₂)₃- | Significant Decrease | Increased flexibility may be entropically unfavorable; may position functional groups outside the optimal binding region. |
Stereochemical Considerations in Structure-Activity Relationships within Model Systems
While this compound itself is achiral, the introduction of a substituent on the propanoate backbone or the methylene (B1212753) bridge would create a chiral center. Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like proteins and enzymes are chiral. Consequently, enantiomers (non-superimposable mirror images) of a chiral molecule often exhibit different biological activities, potencies, and metabolic profiles.
For a hypothetical chiral analog, such as Ethyl 3-[(2-thienylmethyl)amino]-2-methylpropanoate, the two enantiomers (R and S) would orient the methyl group in different directions. One enantiomer might place the methyl group in a favorable hydrophobic pocket within the binding site, enhancing affinity, while the other enantiomer could introduce a steric clash with the protein, reducing or abolishing activity. This principle of stereoselectivity is a common observation in SAR studies. For example, in studies of ketamine analogs, the different stereoisomers often display distinct activity profiles. mdpi.com Therefore, in the development of aminopropanoate scaffolds, the synthesis and evaluation of individual enantiomers are critical steps if a chiral center is present.
The table below presents a hypothetical comparison of the activity of two enantiomers for a chiral derivative.
| Compound | Stereoisomer | Hypothetical Interaction with Chiral Binding Site | Predicted Relative Activity |
|---|---|---|---|
| Ethyl 3-[(2-thienylmethyl)amino]-2-methylpropanoate | (R)-enantiomer | The 2-methyl group fits into a small hydrophobic pocket, increasing binding affinity. | High |
| (S)-enantiomer | The 2-methyl group causes a steric clash with an amino acid residue at the binding site. | Low or Inactive | |
| Racemic Mixture | (R/S)-mixture | Activity represents an average of both enantiomers, with the (S)-enantiomer acting as an isomeric ballast. | Moderate |
Applications As Research Intermediates and Scaffold Exploration
Utilization in the Synthesis of Complex Heterocyclic Systems and Biologically Relevant Molecules
There is no specific information available in the reviewed literature detailing the use of Ethyl 3-[(2-thienylmethyl)amino]propanoate as a building block for the synthesis of complex heterocyclic systems. In principle, the secondary amine and the ester functional groups could be leveraged for cyclization reactions to form various nitrogen- and oxygen-containing heterocycles. For instance, the amino group could react with suitable reagents to form pyrimidines, benzodiazepines, or other fused heterocyclic systems incorporating the thiophene (B33073) moiety. However, no published studies were found that demonstrate these transformations.
Similarly, while its structural components are present in some biologically active molecules, there is no direct evidence of this compound being used as a key intermediate in their synthesis.
Role in the Development of Novel Chemical Scaffolds for In Vitro Biological Investigations
The potential of this compound as a foundational scaffold for creating libraries of compounds for in vitro biological screening has not been documented. The molecule possesses sites for diversification; for example, the secondary amine could be acylated or alkylated, and the ester could be hydrolyzed and converted to amides. These modifications could, in theory, generate a series of analogues for biological testing. However, no research has been published that explores this potential.
Exploration as Precursors in the Synthesis of Amino Acid and Peptide Mimics
The structure of this compound contains a β-amino acid backbone, which is a common feature in peptidomimetics designed to mimic the structure and function of natural peptides while offering improved stability against enzymatic degradation. The thiophene group could serve as a bioisostere for a phenyl ring or other aromatic side chains of natural amino acids. Despite this theoretical potential, no studies have been found that report the use of this compound as a precursor for the synthesis of amino acid or peptide mimics.
Future Research Directions and Emerging Avenues
Development of Highly Enantioselective and Diastereoselective Synthesis Methods
The synthesis of stereochemically pure β-amino esters is of significant interest due to their prevalence in biologically active molecules. For Ethyl 3-[(2-thienylmethyl)amino]propanoate, future research will likely focus on the development of highly enantioselective and diastereoselective synthetic methodologies. Current strategies for the synthesis of analogous β-amino esters often rely on techniques such as rhodium(II) prolinate-catalyzed intermolecular C-H insertion between methyl aryldiazoacetates and protected amines. nih.govlookchem.comemory.edu The application of similar catalytic systems to the synthesis of this compound, perhaps utilizing a chiral catalyst to induce stereoselectivity, presents a promising avenue of investigation.
Furthermore, enzymatic resolutions have proven effective for the synthesis of enantiomerically pure β-amino acid derivatives. mdpi.comhilarispublisher.com Lipase-catalyzed hydrolysis of racemic esters, for instance, can provide both enantiomers with high purity. mdpi.com Exploring a range of lipases and reaction conditions for the kinetic resolution of racemic this compound could provide an efficient route to the individual enantiomers. Additionally, diastereoselective approaches, such as those used in the synthesis of substituted macrocyclic complexes and pyrrolidines from achiral starting materials, could be adapted. chemrxiv.orgnih.gov These methods often involve cascade reactions where multiple stereocenters are set in a single, controlled operation.
Table 1: Potential Asymmetric Synthesis Strategies for this compound
| Methodology | Catalyst/Reagent | Potential Advantages |
| Catalytic C-H Insertion | Chiral Rhodium(II) complexes | High efficiency and atom economy. |
| Enzymatic Resolution | Lipases (e.g., Burkholderia cepacia) | High enantioselectivity and mild reaction conditions. |
| Asymmetric Conjugate Addition | Chiral organocatalysts | Access to a wide range of substituted β-amino esters. |
| Diastereoselective Mannich Reaction | Chiral auxiliaries or catalysts | Control over multiple stereocenters. |
Advanced Mechanistic Investigations of Novel Chemical Transformations
A thorough understanding of the reaction mechanisms is crucial for the optimization and development of novel synthetic routes to this compound. Reductive amination is a common and effective method for the synthesis of amines and their derivatives. masterorganicchemistry.comresearchgate.netorganic-chemistry.orgresearchgate.net The reaction of ethyl 3-oxopropanoate (B1240783) with 2-thienylmethanamine, followed by reduction of the resulting imine or enamine, is a plausible pathway to the target molecule. Future research should focus on detailed mechanistic studies of this transformation. This could involve the use of computational modeling and spectroscopic techniques to elucidate the nature of intermediates, transition states, and the role of any catalysts employed.
Investigating the kinetics and thermodynamics of the reaction will provide valuable insights for optimizing reaction conditions to improve yield and selectivity. For instance, the choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), can significantly influence the outcome of reductive amination reactions. masterorganicchemistry.com Furthermore, exploring alternative, more sustainable reducing agents is a key area for future investigation. Understanding the mechanism of potential side reactions will also be critical for developing cleaner and more efficient synthetic protocols.
Integration with High-Throughput Experimentation and Automated Discovery Platforms
The discovery and optimization of synthetic routes can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. researchgate.netnumberanalytics.comscienceintheclassroom.orgfu-berlin.dersc.orgyoutube.com For the synthesis of this compound, HTE can be employed to rapidly screen a large number of catalysts, solvents, and reaction conditions. numberanalytics.comscienceintheclassroom.org This approach allows for the efficient identification of optimal parameters for yield, purity, and stereoselectivity. For example, a library of potential catalysts, including various metal complexes and organocatalysts, could be screened in parallel to identify the most effective system for the desired transformation.
Automated synthesis platforms can then be utilized to perform multi-step syntheses in a controlled and reproducible manner. fu-berlin.de These platforms can be programmed to carry out sequential reactions, purifications, and analyses, thereby streamlining the entire synthetic process. The data generated from HTE and automated synthesis can be analyzed using machine learning algorithms to identify trends and predict optimal reaction conditions, further accelerating the discovery of novel and efficient synthetic methods. rsc.org
Computational Design and Prediction of Novel Thiophene-Containing Aminopropanoate Analogues with Tunable Properties
Computational chemistry and molecular modeling are powerful tools for the design and prediction of the properties of novel molecules. researchgate.netacs.orgrsc.orgmdpi.comtechscience.comtechscience.comrsc.org In the context of this compound, density functional theory (DFT) and other computational methods can be used to predict the structural and electronic properties of a wide range of analogues. By systematically modifying the substituents on the thiophene (B33073) ring, the aminopropanoate backbone, or the ethyl ester group, it is possible to tune the electronic, steric, and lipophilic properties of the molecule.
These in silico studies can guide the synthesis of new compounds with desired characteristics, such as enhanced biological activity or improved material properties. mdpi.com For example, computational screening can be used to identify analogues with optimal binding affinities for a specific biological target. techscience.comtechscience.com Structure-activity relationship (SAR) studies, informed by computational predictions, can then be used to refine the design of new and more potent compounds. nih.gov This integrated approach of computational design and experimental synthesis can significantly accelerate the discovery of novel thiophene-containing aminopropanoates with tailored properties.
Table 2: Computationally Predicted Properties of Hypothetical this compound Analogues
| Analogue | Modification | Predicted Property Change |
| Analogue A | Addition of an electron-withdrawing group to the thiophene ring | Altered electronic properties, potentially impacting reactivity and biological interactions. |
| Analogue B | Replacement of the ethyl ester with a different alkyl group | Modified lipophilicity and solubility. |
| Analogue C | Introduction of a substituent on the propanoate backbone | Potential for creating new stereocenters and influencing conformational preferences. |
Exploration of New Catalytic Roles and Applications in Sustainable Chemistry
Thiophene derivatives have shown promise as organocatalysts and ligands in various chemical transformations. researchgate.net Future research could explore the potential of this compound and its derivatives to act as catalysts in their own right. The presence of both a secondary amine and a thiophene ring provides potential coordination sites for metal catalysts or functional groups that could participate in organocatalysis.
Furthermore, there is a growing emphasis on the development of sustainable chemical processes. rsc.org Future research in this area should focus on developing green synthetic routes to this compound. This could involve the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste generation. For example, the development of biocatalytic routes or the use of heterogeneous catalysts that can be easily recovered and reused would contribute to a more sustainable synthesis of this compound and its analogues.
Q & A
What are the common synthetic routes for Ethyl 3-[(2-thienylmethyl)amino]propanoate, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the Buchwald-Hartwig reaction (a palladium-catalyzed cross-coupling) is effective for introducing the thienylmethylamino group. Key steps include:
- Reacting ethyl 3-aminopropanoate derivatives with 2-thienylmethyl halides under basic conditions.
- Optimizing solvent choice (e.g., toluene or DMF) and catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency .
- Temperature control (60–100°C) to prevent side reactions like over-alkylation or decomposition .
Yield improvements (>80%) are achieved by maintaining anhydrous conditions and using excess amine to drive the reaction .
How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in derivatives of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Distinct peaks for the thienyl group (δ 6.8–7.2 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) confirm substitution patterns. Splitting patterns in the propanoate chain (e.g., –CH₂–NH–) help identify regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions (e.g., m/z 255.1 for C₁₁H₁₅NO₂S) and fragments (e.g., loss of –OEt group at m/z 183) to validate purity and detect side products .
What strategies mitigate contradictory bioactivity data in enzyme inhibition studies involving this compound?
Level: Advanced
Methodological Answer:
- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects or off-target interactions.
- Control Experiments : Use known inhibitors (e.g., thienyl derivatives in ) to validate assay conditions and rule out false positives .
- Molecular Dynamics Simulations : Model interactions between the thienyl group and enzyme active sites to explain variability in IC₅₀ values across studies .
How can reaction conditions be optimized to minimize byproducts like N-over-alkylated species?
Level: Advanced
Methodological Answer:
- Stoichiometric Control : Use a 1:1 molar ratio of amine to alkylating agent to reduce di- or tri-substitution.
- Base Selection : Weak bases (e.g., K₂CO₃) favor mono-alkylation, while strong bases (e.g., NaH) may promote over-reaction .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side product formation .
What factors influence the stability of this compound during long-term storage?
Level: Intermediate
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis.
- Light Exposure : Amber vials mitigate photodegradation of the thienyl moiety .
- Impurity Analysis : Regularly test samples via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like 3-aminopropanoic acid .
How can computational methods guide the design of derivatives with enhanced binding to biological targets?
Level: Advanced
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses of the thienylmethyl group in enzyme pockets (e.g., viral proteases in ).
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) to optimize logP and binding affinity .
- Free Energy Perturbation (FEP) : Quantify energy changes upon modifying the propanoate chain to prioritize synthetic targets .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Level: Intermediate
Methodological Answer:
- HPLC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities (e.g., unreacted starting materials) at ppm levels .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., tert-butoxy derivatives from ) to confirm identity via peak overlap .
How does the thienyl group’s electronic nature influence reactivity in further functionalization?
Level: Advanced
Methodological Answer:
- Electrophilic Substitution : The thienyl group’s electron-rich π-system directs electrophiles to the 5-position. Nitration or halogenation requires controlled conditions to avoid ring opening .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids are feasible at the 2-position but require Pd catalysts tolerant of the amino propanoate moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
